2,6-Di-tert-butyl-4-propylphenol

Description

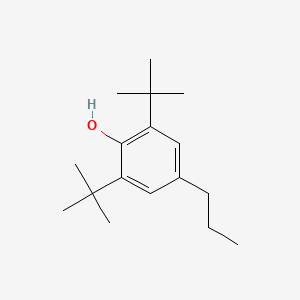

2,6-Di-tert-butyl-4-propylphenol (CAS 4973-24-4) is a hindered phenolic compound with the molecular formula C₁₇H₂₈O and a molecular weight of 248.40 g/mol . Its structure features tert-butyl groups at the 2- and 6-positions of the phenol ring, providing steric protection to the hydroxyl group, while a linear propyl chain occupies the 4-position. Key physical properties include a boiling point of 293.8°C, a melting point of 132.2°C, and a vapor pressure of 0.000964 mmHg at 25°C, indicative of its low volatility and thermal stability . This compound is widely used as an antioxidant in industrial applications due to its ability to scavenge free radicals and inhibit oxidative degradation .

Properties

CAS No. |

4973-24-4 |

|---|---|

Molecular Formula |

C17H28O |

Molecular Weight |

248.4 g/mol |

IUPAC Name |

2,6-ditert-butyl-4-propylphenol |

InChI |

InChI=1S/C17H28O/c1-8-9-12-10-13(16(2,3)4)15(18)14(11-12)17(5,6)7/h10-11,18H,8-9H2,1-7H3 |

InChI Key |

STHGHFNAPPFPQV-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Di-tert-butyl-4-propylphenol can be synthesized through a Friedel-Crafts alkylation reaction. The process involves the reaction of phenol with isobutene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs at elevated temperatures and under anhydrous conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route as described above. The process is scaled up to accommodate large volumes, and continuous flow reactors are often used to maintain consistent reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2,6-Di-tert-butyl-4-propylphenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinone methides.

Reduction: The compound can be reduced to form hydroquinones.

Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like bromine and nitric acid are employed under acidic conditions.

Major Products Formed

Oxidation: Quinone methides.

Reduction: Hydroquinones.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2,6-Di-tert-butyl-4-propylphenol has a wide range of applications in scientific research:

Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.

Biology: Studied for its potential protective effects against oxidative stress in biological systems.

Medicine: Investigated for its potential use in preventing oxidative damage in cells and tissues.

Mechanism of Action

The antioxidant properties of 2,6-Di-tert-butyl-4-propylphenol are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The compound acts as a radical scavenger, preventing the initiation and propagation of oxidative chain reactions. The phenolic hydroxyl group plays a crucial role in this mechanism by forming stable phenoxyl radicals .

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Effects on Steric Hindrance: The tert-butyl groups at the 2- and 6-positions are conserved across analogs, but the 4-position substituent modulates steric and electronic effects. For instance, the methyl group in 2,6-di-tert-butyl-4-methylphenol minimizes steric hindrance, favoring rapid diffusion in low-viscosity matrices like fuels . In contrast, the propyl chain in the target compound increases lipophilicity, making it suitable for polyolefins and rubber .

- Polarity and Solubility: The hydroxymethyl derivative (CAS 88-26-6) exhibits higher polarity due to its -CH₂OH group, enhancing solubility in polar solvents and enabling use in pharmaceutical formulations . Conversely, the sec-butyl analog (C₁₈H₃₀O) shows improved compatibility with non-polar hydrocarbons, ideal for lubricant additives .

Thermal Stability :

Longer alkyl chains (e.g., propyl vs. methyl) generally increase boiling points. The target compound’s boiling point (293.8°C ) exceeds that of the methyl analog (estimated ~250°C), reflecting stronger van der Waals interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.